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Executive Summary
The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and

catalytic molecule of early life. However, the prebiotic synthesis of RNA presents significant

challenges, prompting the investigation of simpler, pre-RNA genetic polymers. Threose nucleic

acid (TNA), with its four-carbon threose sugar backbone, has emerged as a compelling

candidate for an RNA progenitor. This technical guide provides a comprehensive overview of

TNA, including its chemical structure, comparative properties against DNA and RNA, and the

experimental evidence supporting its potential role in the origin of life. Detailed experimental

protocols for the synthesis and directed evolution of TNA are provided, along with a discussion

of its potential applications in diagnostics and therapeutics.

Introduction: The Prebiotic Conundrum and the Rise
of TNA
The abiotic synthesis of ribose, the sugar component of RNA, under plausible prebiotic

conditions is fraught with difficulties, including low yields and a lack of stereochemical control.

This has led to the exploration of alternative nucleic acids that could have served as a bridge

between simple prebiotic chemistry and the more complex RNA world.[1] Threose nucleic acid

(TNA) is one such candidate, first synthesized by Eschenmoser and colleagues.[2] TNA is an
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artificial genetic polymer where the five-carbon ribose sugar of RNA is replaced by a four-

carbon threose sugar.[2]

The key features that make TNA a plausible RNA progenitor are:

Chemical Simplicity: Threose can be synthesized more readily than ribose from prebiotic

precursors.[1]

Information Storage: TNA can form stable Watson-Crick base pairs with itself, as well as with

complementary strands of DNA and RNA, allowing for the transfer of genetic information.[2]

Structural Mimicry: TNA adopts an A-form helical structure similar to RNA, which is crucial for

its ability to interact with and potentially template the synthesis of RNA.

Enhanced Stability: TNA exhibits remarkable resistance to both nuclease degradation and

acid-mediated hydrolysis compared to RNA and DNA.[3][4]

Functional Potential: TNA has been shown to fold into complex three-dimensional structures

with ligand-binding (aptamers) and catalytic (TNAzymes) capabilities, demonstrating its

potential to support a primitive metabolism.[5]

Comparative Properties of TNA, RNA, and DNA
A key aspect of evaluating TNA as an RNA progenitor is to compare its fundamental properties

with those of the canonical nucleic acids, DNA and RNA. The following tables summarize the

available quantitative data.

Table 1: Comparative Stability of TNA, DNA, and RNA
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Property TNA DNA RNA

Nuclease Resistance

Highly resistant;

remains undigested

after 7 days in 50%

human serum.[4]

Degraded; half-life of

2.22 hours in 10%

FBS.[3]

Rapidly degraded by

ribonucleases.

Acid-Mediated

Stability

Significantly more

resistant to acid-

mediated degradation

than DNA and RNA.[6]

Susceptible to

depurination under

acidic conditions.[6]

Less stable than DNA

under acidic

conditions.[6]

Thermal Stability (Tm)

TNA:DNA duplex

stability is highly

dependent on purine

content. High purine

content leads to

higher Tm than

DNA:DNA or

RNA:DNA duplexes.

[7]

Generally stable, with

Tm dependent on

sequence and salt

concentration.

RNA:RNA duplexes

are generally more

stable than DNA:DNA

duplexes.

Table 2: Comparative Functional Properties of TNA,
DNA, and RNA
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Property TNA DNA RNA

Replication Fidelity

Overall fidelity of

98.4% (error rate of

1.6 x 10-2) in a DNA -

> TNA -> DNA cycle.

[8]

High fidelity with

proofreading

polymerases (error

rates of 10-7 to 10-9).

Variable fidelity

depending on the

replicase (error rates

of 10-3 to 10-5 for

viral RNA

polymerases).

Aptamer Binding

Affinity (Kd for

Thrombin)

Not yet reported.

10 nM to 13 nM for

specific DNA

aptamers.[9] 7 nM for

aptamer RA-36.[10]

0.5 nM to 1 nM for

specific RNA

aptamers.[11][12]

Catalytic Activity (kcat)

Specific kcat values

for TNAzymes are not

yet widely reported.

Generally considered

catalytically inert,

although DNAzymes

have been developed.

Ribozymes exhibit a

wide range of catalytic

rates, with some self-

cleaving ribozymes

having kcat values in

the range of 1-10 min-

1.

The TNA World Hypothesis: A Precursor to the RNA
World
The TNA world hypothesis proposes that TNA was the primary genetic material of life before

the emergence of RNA. This hypothesis is supported by a logical progression of events that

could have led from simple prebiotic chemistry to the complex biological systems we see today.
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A logical pathway from prebiotic chemistry to the RNA world via a TNA intermediate.
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Experimental Protocols
Synthesis of TNA Phosphoramidites
The synthesis of TNA phosphoramidites is a crucial first step for the solid-phase synthesis of

TNA oligonucleotides. The following is a generalized protocol based on published methods.

4.1.1. Vorbrüggen Glycosylation for Nucleoside Synthesis

This step involves the coupling of a protected threose sugar with a silylated nucleobase.

Materials:

Protected 1-O-acetyl-threofuranose derivative

Persilylated nucleobase (e.g., N-acetylcytosine)

Anhydrous acetonitrile

Lewis acid catalyst (e.g., TMSOTf)

Inert atmosphere (Argon or Nitrogen)

Procedure:

Dry all glassware and reagents thoroughly.

Dissolve the protected threose sugar in anhydrous acetonitrile under an inert atmosphere.

Add the persilylated nucleobase to the solution.

Cool the reaction mixture to 0°C.

Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for the specified time (typically

several hours), monitoring by TLC.
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Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate

solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting nucleoside by column chromatography on silica gel.

Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides can be synthesized on an automated DNA synthesizer using

phosphoramidite chemistry.

Materials:

TNA phosphoramidite monomers

Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent,

deblocking solution)

Anhydrous acetonitrile

Procedure (Automated Synthesizer Cycle):

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-

support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in

dichloromethane).

Coupling: The next TNA phosphoramidite monomer, activated by an activator (e.g.,

tetrazole), is coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

The cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid

support and the protecting groups on the nucleobases and phosphate backbone are

removed by treatment with concentrated ammonium hydroxide.

Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide

gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

In Vitro Selection of Functional TNA Molecules
(SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to

isolate functional nucleic acid molecules (aptamers or enzymes) from a large random library.

The following workflow is adapted for the selection of TNA aptamers.
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An experimental workflow for the in vitro selection of TNA aptamers.
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Detailed SELEX Protocol for TNA Aptamers
Materials:

Single-stranded DNA (ssDNA) library with a central random region flanked by constant

primer binding sites.

TNA triphosphates (tNTPs).

Engineered DNA polymerase capable of TNA transcription (e.g., a modified KOD

polymerase).

Target molecule immobilized on a solid support (e.g., magnetic beads).

Binding buffer, wash buffer, and elution buffer.

Engineered reverse transcriptase capable of reading a TNA template.

PCR reagents.

Procedure:

Library Preparation: Synthesize a large ssDNA library (typically 1014 to 1015 unique

sequences).

TNA Transcription: Use the ssDNA library as a template for enzymatic synthesis of a TNA

library using an engineered polymerase and tNTPs.

Binding: Incubate the TNA library with the immobilized target molecule in the binding buffer

to allow for specific binding interactions.

Partitioning: Wash the solid support with wash buffer to remove unbound and weakly

bound TNA molecules. The stringency of the washing can be increased in later rounds of

selection.

Elution: Elute the bound TNA molecules from the target, for example, by changing the pH,

increasing the temperature, or using a competitive binder.
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Reverse Transcription: Reverse transcribe the eluted TNA molecules into complementary

DNA (cDNA) using an engineered reverse transcriptase.

PCR Amplification: Amplify the cDNA library using PCR to enrich the population of

sequences that bound to the target.

Repeat: Use the amplified DNA from the previous round as the template for the next round

of TNA transcription and selection. Typically, 8-15 rounds are performed to achieve

significant enrichment of high-affinity aptamers.

Sequencing and Characterization: After the final round, the enriched DNA pool is cloned

and sequenced to identify individual TNA aptamer candidates. The binding affinity and

specificity of the selected aptamers are then characterized.

Conclusion and Future Directions
Threose nucleic acid presents a compelling case as a potential progenitor of RNA, addressing

some of the key challenges associated with the prebiotic synthesis of RNA. Its chemical

simplicity, ability to exchange genetic information with RNA, enhanced stability, and proven

functional capacity make it a strong candidate in the study of the origins of life. The

development of enzymatic systems for TNA replication has not only provided evidence for its

role in a hypothetical "TNA world" but has also opened up new avenues for the development of

novel diagnostics and therapeutics. TNA-based aptamers and enzymes, with their inherent

resistance to degradation, hold significant promise for in vivo applications where stability is

paramount. Further research into the non-enzymatic replication of TNA and the catalytic

repertoire of TNAzymes will continue to shed light on the earliest stages of life and may provide

a new class of powerful tools for biotechnology and medicine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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